molecular formula C18H18O4 B016101 4-Hydroxy-4'-(trimethylacetoxy)benzophenone CAS No. 114031-67-3

4-Hydroxy-4'-(trimethylacetoxy)benzophenone

Cat. No. B016101
M. Wt: 298.3 g/mol
InChI Key: KSBBNJZVDXSJKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone involves several steps, including acetylation, demethylation, and sulfonation processes. The experimental conditions such as material ratios, reaction temperature, and reaction time play crucial roles in optimizing the synthesis process. For instance, proper conditions for acetylation reaction have been identified, highlighting the importance of controlling temperature and reaction time to achieve high yields and purity of the compound (Jin Ning-ren, 2011).

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone has been studied through vibrational assignment (FT-IR and Raman) in conjunction with computational results. Conformational analysis has shown barrier heights associated with dihedral and hydroxyl rotations, indicating the structural complexity of the molecule. The enthalpy formation at different temperatures provides insights into the stability of the compound (R. Viana et al., 2013).

Chemical Reactions and Properties

4-Hydroxy-4'-(trimethylacetoxy)benzophenone undergoes various chemical reactions that highlight its reactivity and potential for forming complex molecules. For instance, the photochemical reaction with benzophenone has been studied, showing the formation of specific compounds through cycloaddition processes (T. Tokumitsu, Takayuki Hayashi, 1980). These studies contribute to understanding the chemical behavior of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone under various conditions.

Physical Properties Analysis

The physical properties of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone, such as solvatochromic shifts in different solvents, have been extensively studied. Theoretical and experimental methods have been used to investigate its UV spectroscopic behavior, revealing the impact of solvent polarity and hydrogen bonding on its spectral properties. This analysis helps in understanding the interactions of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone with different environments (S. Blanco, E. Gasull, F. H. Ferretti, 2003).

Chemical Properties Analysis

The chemical properties of 4-Hydroxy-4'-(trimethylacetoxy)benzophenone, including its reactivity towards various chemical agents and conditions, have been characterized through comprehensive studies. The formation of estrogenic products from benzophenone after exposure to sunlight highlights the potential photochemical transformations and environmental implications of this compound (Tomohiro Hayashi et al., 2006). Understanding these chemical properties is essential for assessing the compound's behavior in different contexts and its potential applications.

Scientific Research Applications

  • Pharmaceutical Applications :

    • Benzophenone analogues like 4-hydroxy benzophenones exhibit significant bacterial growth inhibition, making them promising pharmaceutical agents (Ranganatha et al., 2014).
  • Environmental and Health Implications :

    • Upon exposure to light, benzophenone can transform into estrogenic photoproducts, with 4-hydroxyBP being notably potent in promoting estrogen receptor-mediated transcription and uterotrophic activity (Hayashi et al., 2006).
    • Certain benzophenone derivatives can pass through the placental barrier to amniotic fluid and fetal blood, posing potential risks to fetal development (Krause et al., 2018).
  • Material Science and Environmental Applications :

    • Benzophenone derivatives in cotton fabrics demonstrate strong antibacterial activity and potential for pesticide degradation under UV irradiation, useful in the development of functional textiles (Hong & Sun, 2008).
    • Tertiary amine-functionalized adsorption resins effectively remove benzophenone-4 from water, offering an environmentally friendly solution for pollution removal (Zhou et al., 2018).
  • Cancer Therapy :

    • Some benzophenones exhibit antimitotic and vascular disrupting properties, suggesting potential applications in cancer therapy (Chang et al., 2014).

properties

IUPAC Name

[4-(4-hydroxybenzoyl)phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(2,3)17(21)22-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBBNJZVDXSJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400024
Record name 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-4'-(trimethylacetoxy)benzophenone

CAS RN

114031-67-3
Record name 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Gauthier, JY Sancéau, J Mailhot, B Caron, J Cloutier - Tetrahedron, 2000 - Elsevier
A new, highly stereoselective synthesis of (E)-droloxifene is reported. Deprotection of 3,4′-dimethoxybenzophenone and selective pivaloylation of the 3′-phenolic position gave 4-…
G Papageorgiou, JET Corrie - Tetrahedron, 2005 - Elsevier
Benzophenone antenna-sensitised 1-acyl-7-nitroindolines show a significantly enhanced extent of photochemical cleavage in aqueous solution over their non-sensitised analogues …
VN Rubin, PC Ruenitz, FD Boudinot, JL Boyd - Bioorganic & medicinal …, 2001 - Elsevier
Previously, the estrogen receptor (ER) ligand 4-[1-(p-hydroxyphenyl)-2-phenylethyl]phenoxyacetic acid (5) was found to have differential bone loss suppressive effects in the …
PWJ Fan - 2001 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy submitted…

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